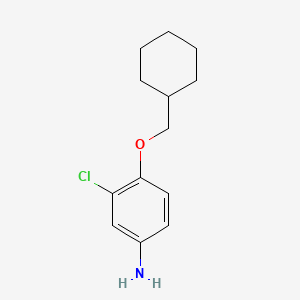

3-Chloro-4-(cyclohexylmethoxy)aniline

Beschreibung

BenchChem offers high-quality 3-Chloro-4-(cyclohexylmethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-(cyclohexylmethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-chloro-4-(cyclohexylmethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSUMGAPZBHDQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=C(C=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Landscape and Significance of 3 Chloro 4 Cyclohexylmethoxy Aniline

Contextualization within Organic Chemistry Research

In the broad field of organic chemistry, aniline (B41778) derivatives represent a critical class of compounds. nih.govnih.gov They serve as foundational materials for a vast array of dyes, polymers, and perhaps most significantly, pharmaceuticals. The core structure of aniline, a benzene (B151609) ring attached to an amino group, lends itself to a variety of chemical modifications, allowing for the synthesis of a diverse range of molecules with specific functionalities.

The subject of this article, 3-Chloro-4-(cyclohexylmethoxy)aniline, is a disubstituted aniline. The presence of a chlorine atom and a cyclohexylmethoxy group on the aniline ring imparts specific physicochemical properties that can be exploited in targeted synthesis. The chlorine atom, an electron-withdrawing group, can influence the reactivity of the aniline ring and the basicity of the amino group. The cyclohexylmethoxy group, a bulky and lipophilic moiety, can play a significant role in the molecule's interaction with biological targets. The inclusion of cycloalkyl groups like cyclohexyl in drug candidates is a known strategy to enhance binding to hydrophobic pockets in receptors and to introduce conformational rigidity, which can lead to improved affinity and selectivity. nih.gov

Role as a Key Building Block in Advanced Synthesis

The true significance of 3-Chloro-4-(cyclohexylmethoxy)aniline lies in its utility as an intermediate in the construction of more complex, high-value molecules. While specific, publicly available research detailing the direct use of this exact compound is limited, the application of closely related aniline derivatives in the synthesis of kinase inhibitors provides a strong indication of its potential.

Protein kinases are a family of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. nih.govnih.gov Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. Many of these inhibitors feature a substituted aniline core, which often serves as a key pharmacophore, interacting with the ATP-binding site of the target kinase. nih.govacs.org

A pertinent example is the design and synthesis of 3-chloro-4-(pyridin-2-ylmethoxy)aniline derivatives as inhibitors of the BCR-ABL kinase, an enzyme associated with chronic myeloid leukemia. kisti.re.kr This highlights the strategic importance of the 3-chloro-4-alkoxyaniline scaffold in generating potent and specific kinase inhibitors. The general structure-activity relationship (SAR) studies of 4-anilinoquinazolines, a common scaffold for kinase inhibitors, have shown that substitutions on the aniline ring are crucial for modulating potency and selectivity. nih.gov

The synthesis of such complex molecules often involves the coupling of a substituted aniline, like 3-Chloro-4-(cyclohexylmethoxy)aniline, with a heterocyclic core. For instance, in the synthesis of gefitinib, an EGFR kinase inhibitor, 3-chloro-4-fluoroaniline is a key building block that is condensed with a quinazoline (B50416) core. chemicalbook.comnih.gov By analogy, 3-Chloro-4-(cyclohexylmethoxy)aniline could be employed in similar synthetic routes to generate novel kinase inhibitors where the cyclohexylmethoxy group could probe specific hydrophobic regions within the kinase active site.

The following table outlines the key reactive sites and potential transformations of 3-Chloro-4-(cyclohexylmethoxy)aniline, underscoring its versatility as a building block.

| Functional Group | Potential Reactions | Resulting Structures |

| Amino Group (-NH2) | Acylation, Alkylation, Sulfonylation, Buchwald-Hartwig amination, Diazotization | Amides, Secondary/Tertiary amines, Sulfonamides, N-Aryl heterocycles, Azo compounds |

| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Further substituted aniline derivatives |

| Chloro Group (-Cl) | Nucleophilic Aromatic Substitution (under harsh conditions or with specific activation) | Replacement with other functional groups |

Emerging Research Trajectories for Related Scaffolds

The future research directions for scaffolds related to 3-Chloro-4-(cyclohexylmethoxy)aniline are largely driven by the ongoing quest for more selective and potent therapeutic agents. One significant trend is the exploration of diverse substituents on the aniline ring to fine-tune the pharmacological properties of the final compounds. The cyclohexyl group, in particular, is part of a broader interest in incorporating three-dimensional (3D) structural elements into drug candidates to improve their binding characteristics and metabolic stability. nih.gov

Furthermore, the development of novel synthetic methodologies that allow for the efficient and selective functionalization of aniline derivatives continues to be an active area of research. This includes the development of new catalytic systems for C-H activation and cross-coupling reactions, which can provide more direct routes to complex aniline-based molecules.

The exploration of bioisosteric replacements for the aniline core itself is another emerging trajectory. While anilines are valuable pharmacophores, they can sometimes be associated with metabolic liabilities. Research into replacing the aniline moiety with other scaffolds that can mimic its key interactions while possessing improved metabolic profiles is an area of growing interest.

Synthetic Methodologies for 3 Chloro 4 Cyclohexylmethoxy Aniline

Classical Synthetic Routes and Their Optimizations

The traditional synthesis of 3-Chloro-4-(cyclohexylmethoxy)aniline is a multi-step process. The sequence typically begins with a commercially available nitro-substituted phenol (B47542). The key steps involve etherification to introduce the cyclohexylmethoxy side chain, followed by chlorination of the aromatic ring, and concluding with the reduction of the nitro group. The order of these steps is critical to control the regioselectivity of the halogenation.

A common pathway starts with a precursor like 3-chloro-4-nitrophenol (B188101) or involves the chlorination of an intermediate such as 1-(cyclohexylmethoxy)-4-nitrobenzene. The final and crucial step in these sequences is the conversion of the nitro group into the primary amine.

Reduction of Nitro Precursors

The reduction of the nitroaromatic intermediate, typically 2-chloro-1-(cyclohexylmethoxy)-4-nitrobenzene, to the corresponding aniline (B41778) is a pivotal transformation. This can be achieved through various catalytic or chemical methods.

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups due to its high efficiency and the clean nature of the reaction, which typically produces water as the only byproduct. commonorganicchemistry.com

Raney-Nickel (Raney-Ni): This catalyst is frequently used for the hydrogenation of nitroaromatics. commonorganicchemistry.com It is particularly advantageous in substrates containing halogens, as it often minimizes the competing hydrodehalogenation reaction that can occur with other catalysts like Palladium on carbon (Pd/C). commonorganicchemistry.comresearchgate.net The reaction is generally carried out under a hydrogen atmosphere in a suitable solvent such as ethanol (B145695). chemicalbook.com Modifying Raney-Ni with additives like metal fluorides can further enhance its activity. researchgate.net

Platinum on Carbon (Pt/C): Pt/C is another robust catalyst for the reduction of nitroarenes to anilines. kailicatalyst.comgoogle.com It demonstrates high activity and can be used in various solvents, including ethanol. researchgate.net Ultrafine Pt nanoparticles, for instance, have shown excellent activity and selectivity for nitrobenzene (B124822) hydrogenation. researchgate.net For the synthesis of halogenated anilines, Pt/C catalysts are often preferred to avoid dehalogenation. google.com

Table 1: Comparison of Catalytic Hydrogenation Methods for Nitroarene Reduction

| Catalyst | Typical Conditions | Advantages | Potential Issues |

|---|---|---|---|

| Raney-Ni | H₂ gas, Ethanol, Room Temp to moderate heat | Good selectivity, less prone to dehalogenation of aryl chlorides commonorganicchemistry.com | Pyrophoric nature requires careful handling |

| Pt/C | H₂ gas, Ethanol or other polar solvents, Room Temp | High activity, good for halogenated substrates google.comresearchgate.net | Higher cost compared to non-precious metal catalysts |

Chemical reduction offers a practical alternative to catalytic hydrogenation, especially in laboratory settings where high-pressure hydrogenation equipment may not be available.

Iron Powder (Fe): The reduction of aromatic nitro compounds using iron powder in an acidic medium is a classic and reliable method. longdom.orgscispace.com The reaction is typically performed by heating the nitro compound with iron filings in a mixture of ethanol and an acid, such as acetic acid or hydrochloric acid. commonorganicchemistry.comnih.gov This method is known for its excellent chemoselectivity, effectively reducing the nitro group while leaving other functional groups, including aryl chlorides, intact. scispace.com The use of commercial-grade iron powder makes this an economically viable option. longdom.org Recent advancements have explored using iron powder in water under mild conditions, further enhancing the method's green credentials. longdom.org

Table 2: Iron Powder Mediated Reduction of Nitroarenes

| Reagents | Typical Solvent | Temperature | Key Findings |

|---|---|---|---|

| Fe / Acetic Acid | Ethanol/Water | Reflux | High yield and selectivity for anilines; tolerates aryl halides. nih.gov |

| Fe / NH₄Cl | Ethanol/Water | Reflux | Effective for substrates with acid-sensitive groups. commonorganicchemistry.com |

| Fe / Water | Water | 50-80 °C | A green chemistry approach, achieving quantitative and selective conversion. longdom.org |

Etherification Reactions for Cyclohexylmethoxy Moiety Introduction

The introduction of the cyclohexylmethoxy group is typically achieved via the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. byjus.com In the context of synthesizing 3-Chloro-4-(cyclohexylmethoxy)aniline, a suitable phenolic precursor, such as 3-chloro-4-nitrophenol, is deprotonated with a base to form the corresponding phenoxide. This nucleophile then attacks an electrophilic cyclohexylmethyl species, such as cyclohexylmethyl bromide or tosylate, in an SN2 reaction to form the ether bond. masterorganicchemistry.com

The choice of base and solvent is crucial for optimizing the reaction. Strong bases like sodium hydride (NaH) are effective in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). youtube.com Alternatively, the reaction can be run using alkali hydroxides like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in polar solvents or under phase-transfer catalysis (PTC) conditions, which can be particularly useful for aminophenol substrates. google.com The alkylating agent should ideally be a primary halide to favor the SN2 pathway over competing elimination reactions. wikipedia.org

Halogenation Strategies for Chloro-Substitution

Regioselective chlorination is critical for the synthesis. The timing of this step is paramount. If one were to chlorinate 4-(cyclohexylmethoxy)aniline (B2856339) directly, the strong ortho-, para-directing effects of both the amine and ether groups would likely lead to a mixture of products and potential over-halogenation.

A more controlled strategy involves the electrophilic chlorination of the nitro-ether intermediate, 1-(cyclohexylmethoxy)-4-nitrobenzene. In this intermediate, the powerful ortho-, para-directing cyclohexylmethoxy group and the meta-directing nitro group both direct the incoming electrophile to the carbon atom ortho to the ether group (C3-position). This convergence of directing effects allows for highly regioselective chlorination.

Common chlorinating agents for such transformations include N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). researchgate.net The reaction can be catalyzed by Lewis acids or, more recently, by organocatalysts. nih.gov The use of secondary ammonium (B1175870) salts as organocatalysts has been shown to facilitate highly selective ortho-chlorination of anilines under mild conditions, a technique that could be adapted for related phenol ethers. nih.govdntb.gov.ua

Novel and Efficient Synthesis Protocols

While classical methods are robust, research continues to seek more efficient, sustainable, and safer synthetic routes.

Novel protocols often focus on improving catalyst performance and reaction conditions. For the reduction step, catalyst systems such as silver-nanoparticle-decorated Raney-Nickel (Ag–RANEY® nickel) have been developed, showing enhanced catalytic activity for the reduction of nitroaromatics in aqueous solutions under mild conditions. rsc.org The direct catalytic coupling of nitrobenzene hydrogenation with cyclohexanol (B46403) dehydrogenation represents an innovative approach that avoids the need for an external hydrogen supply. rsc.org

In the realm of halogenation, organocatalysis has emerged as a powerful tool for achieving high regioselectivity without the need for metal catalysts. rsc.orgdntb.gov.ua Secondary amine organocatalysts, for example, can direct the chlorination of anilines to the ortho position with high efficiency using sulfuryl chloride as the halogen source. rsc.org

Furthermore, the development of synthetic methods in green solvents like water or the use of flow chemistry for hazardous reactions like hydrogenation are areas of active development. researchgate.netchemrxiv.org Continuous flow systems using modified Raney-Ni catalysts, for instance, have demonstrated high selectivity and activity in the hydrogenation of nitroarenes, offering better safety and control over the process. researchgate.net

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce waste, use less hazardous materials, and improve energy efficiency. The reduction of nitroarenes, a key step in the synthesis of 3-Chloro-4-(cyclohexylmethoxy)aniline, has been a significant focus of such efforts.

Several green catalytic systems have been developed for the reduction of nitroarenes. One approach involves the use of sodium borohydride (B1222165) (NaBH4) in an aqueous solution with a palladium nanocluster catalyst. rsc.org This method allows for the selective production of anilines at room temperature with high yields in a short timeframe, offering a sustainable alternative to traditional methods. rsc.org Another environmentally benign method utilizes zinc dust in a CO2/H2O system, which can selectively reduce nitroarenes under mild conditions without the need for ammonium chloride. rsc.org

Furthermore, the use of inexpensive and low-toxicity metals like iron has gained traction. Iron-catalyzed cascade reactions, using green reductants such as formic acid or molecular hydrogen, have been shown to be highly efficient and selective for nitro group reduction. nih.gov These methods often proceed at room temperature and exhibit high functional group tolerance, making them suitable for complex molecules. nih.gov A simple and cost-effective system employing zinc dust and acetic acid in methanol (B129727) has also been demonstrated for the reductive mono-N-alkylation of nitroarenes, highlighting a greener approach. nih.gov

| Green Reductant/Catalyst System | Solvent | Key Advantages |

| Pd Nanoclusters / NaBH4 | Water/Ethanol | High activity, ambient temperature, rapid reaction. rsc.org |

| Zn dust / CO2 | Water | Environmentally benign, avoids NH4Cl. rsc.org |

| Iron-Tetraphos catalyst / Formic Acid or H2 | - | High reactivity at low temperatures, excellent chemoselectivity. nih.gov |

| Zn dust / Acetic Acid | Methanol | Inexpensive, mild and selective. nih.gov |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. rawdatalibrary.netresearchgate.netrdd.edu.iq The application of microwave irradiation to the reduction of aromatic nitro compounds has been particularly successful.

For the reduction of the nitro intermediate to 3-Chloro-4-(cyclohexylmethoxy)aniline, microwave-assisted methods can offer significant advantages. One such method involves the use of zinc dust and ammonium chloride under solvent-free conditions, which can be completed in a matter of minutes with good to excellent yields. rdd.edu.iq Another advanced approach utilizes novel oxo-rhenium complexes as catalysts in the presence of phenylsilane (B129415) under microwave irradiation, demonstrating high efficiency in the reduction of nitro groups. rawdatalibrary.netresearchgate.net These microwave-assisted protocols not only accelerate the reaction but also align with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions. rdd.edu.iq

| Microwave-Assisted System | Reaction Time | Key Features |

| Zinc dust / Ammonium Chloride | 8-15 minutes | Solvent-free, rapid, good to excellent yields. rdd.edu.iq |

| Oxo-rhenium complexes / Phenylsilane | Short reaction times | High turnover number and frequency compared to standard heating. rawdatalibrary.netresearchgate.net |

Purification and Characterization Methodologies for Synthetic Products

Following the synthesis of 3-Chloro-4-(cyclohexylmethoxy)aniline, the crude product must be purified to remove any unreacted starting materials, by-products, or residual solvents. The purified compound is then characterized to confirm its identity and purity.

Purification:

Common purification techniques for substituted anilines include column chromatography and recrystallization.

Column Chromatography: This is a highly effective method for separating the desired product from impurities. For a compound like 3-Chloro-4-(cyclohexylmethoxy)aniline, a silica (B1680970) gel stationary phase is typically used with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. nih.gov The polarity of the solvent mixture is optimized to achieve good separation. Thin-layer chromatography (TLC) is used to monitor the progress of the purification. nih.gov

Acid-Base Extraction: Aniline and its derivatives are basic compounds. This property can be exploited for purification. Washing the crude product with a dilute acid solution (e.g., 1M HCl) can convert the aniline product into its water-soluble hydrochloride salt, allowing for the removal of non-basic impurities through liquid-liquid extraction. researchgate.net Subsequent neutralization of the aqueous layer with a base will regenerate the pure aniline, which can then be extracted with an organic solvent. researchgate.net

Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent or solvent mixture can be an effective purification method. This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.

Characterization:

The structure and purity of the synthesized 3-Chloro-4-(cyclohexylmethoxy)aniline are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the protons of the cyclohexyl ring, and the methylene (B1212753) protons of the methoxy (B1213986) bridge. The aromatic protons would appear as distinct multiplets in the downfield region. The cyclohexyl and methylene protons would appear in the upfield region.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbons of the cyclohexyl ring, and the methylene carbon. The chemical shifts would be indicative of their electronic environment.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. Key expected peaks would include N-H stretching vibrations for the primary amine group (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, C=C stretching for the aromatic ring, and C-O-C stretching for the ether linkage.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular formula C₁₃H₁₈ClNO. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) would also be observable in the molecular ion cluster.

| Spectroscopic Technique | Expected Features for 3-Chloro-4-(cyclohexylmethoxy)aniline |

| ¹H NMR | Signals for aromatic protons, cyclohexyl protons, and methylene bridge protons. |

| ¹³C NMR | Distinct signals for aromatic, cyclohexyl, and methylene carbons. |

| IR Spectroscopy | N-H stretching (amine), C-H stretching (aromatic/aliphatic), C=C stretching (aromatic), C-O-C stretching (ether). |

| Mass Spectrometry | Molecular ion peak corresponding to C₁₃H₁₈ClNO, with characteristic chlorine isotope pattern. |

Applications As a Precursor in Complex Chemical Synthesis

Intermediate in Pharmaceutical Synthesis

In the realm of medicinal chemistry, 3-Chloro-4-(cyclohexylmethoxy)aniline is a key precursor for the development of new therapeutic agents. The structural motifs present in this compound are frequently found in molecules designed to interact with specific biological targets, playing a crucial role in the discovery of modern drugs. chemimpex.com Its utility as a pharmaceutical intermediate is particularly prominent in the synthesis of kinase inhibitors and other biologically active compounds. xgm888.comusbio.net

Synthesis of Kinase Inhibitor Scaffolds

Kinases are a class of enzymes that play a central role in cellular signaling pathways by catalyzing the transfer of phosphate groups to specific substrate molecules. ed.ac.uk Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making them a major target for drug discovery. ed.ac.uk Kinase inhibitors, which block the action of these enzymes, have become one of the most important classes of modern therapeutics. ed.ac.uknih.gov Substituted anilines, such as 3-Chloro-4-(cyclohexylmethoxy)aniline, are fundamental components in the construction of various heterocyclic scaffolds that form the core of many kinase inhibitors.

The purine scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds, including a class of kinase inhibitors. The synthesis of 2-anilinopurine derivatives often involves the reaction of a 2-chloropurine intermediate with a substituted aniline (B41778). In this context, 3-Chloro-4-(cyclohexylmethoxy)aniline can be reacted with a suitable 2-chloropurine, resulting in a nucleophilic aromatic substitution at the C2 position of the purine ring. This reaction yields a 2-(3-chloro-4-(cyclohexylmethoxy)anilino)purine derivative. A notable example of a similar structure is 6-Cyclohexylmethoxy-2-(3'-chloroanilino) purine, which highlights the integration of both the chloroaniline and cyclohexylmethoxy moieties into a purine core. drugbank.com

Table 1: Synthesis of Purine Derivatives

| Reactant A | Reactant B | Resulting Scaffold |

|---|

The pyrimidine (B1678525) ring is another essential heterocyclic core found in numerous pharmaceuticals. The synthesis of substituted pyrimidines can be achieved through the reaction of chloropyrimidines with various nucleophiles. thieme.de Specifically, 4-aminopyrimidine derivatives, which are key components of many kinase inhibitors, can be synthesized by reacting a 4-chloropyrimidine with an appropriate aniline. 3-Chloro-4-(cyclohexylmethoxy)aniline can serve as the nucleophilic aniline component in this reaction. This process is utilized in the synthesis of complex molecules like Avanafil, where a related compound, (3-chloro-4-methoxyphenyl)methanamine, is reacted with a 4-chloro-2-(methylthio)pyrimidine-5-carboxylate intermediate. google.com This demonstrates the general strategy of using chloro-substituted aniline-type structures to build functionalized pyrimidine-based drugs.

Table 2: Synthesis of Pyrimidine Derivatives

| Reactant A | Reactant B | Resulting Scaffold |

|---|

The 4-anilinoquinazoline (B1210976) scaffold is a cornerstone of several clinically approved tyrosine kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). beilstein-journals.orgnih.gov These inhibitors function by competing with ATP at the kinase's binding site. nih.gov The synthesis of these compounds typically involves a nucleophilic aromatic substitution reaction between a 4-chloroquinazoline and a substituted aniline. beilstein-journals.orgresearchgate.net The use of 3-Chloro-4-(cyclohexylmethoxy)aniline in this reaction would lead to the formation of novel 4-(3-chloro-4-(cyclohexylmethoxy)anilino)quinazoline derivatives. This synthetic approach is well-established and allows for the creation of extensive libraries of potential kinase inhibitors by varying the aniline component. beilstein-journals.orgresearchgate.net

Table 3: Synthesis of Quinazoline (B50416) Derivatives

| Reactant A | Reactant B | Resulting Scaffold |

|---|

Precursor for Other Biologically Active Compounds

Beyond kinase inhibitors, the 3-chloro-4-alkoxyaniline moiety is a key structural element in a range of other biologically active compounds. For instance, the related compound 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) is a known intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in cancer therapy. pharmaffiliates.com Furthermore, chloro-substituted phenoxy anilines are precursors to salicylanilides like Rafoxanide, which has antihelmintic properties. nih.gov This demonstrates the versatility of 3-Chloro-4-(cyclohexylmethoxy)aniline as a precursor, with potential applications in developing treatments for various diseases beyond cancer, including parasitic infections.

Role in the Development of Agrochemicals

The utility of chloroaniline derivatives extends into the field of agrochemicals. Analogous compounds, such as 3-chloro-4-(3-fluorobenzyloxy)aniline, are utilized in the formulation of pesticides, including herbicides and fungicides. chemimpex.com The specific combination of halogen and ether linkages in these molecules can be tailored to design compounds that effectively target pests or unwanted vegetation while aiming to minimize environmental impact. chemimpex.com The structural features of 3-Chloro-4-(cyclohexylmethoxy)aniline make it a promising candidate for the development of new agrochemical agents with potentially novel modes of action or improved efficacy and safety profiles.

Information regarding "3-Chloro-4-(cyclohexylmethoxy)aniline" in the construction of specialty organic materials is not available in the public domain.

Following a comprehensive search of scientific literature and patent databases, no specific information was found detailing the application of the chemical compound 3-Chloro-4-(cyclohexylmethoxy)aniline as a precursor in the synthesis of specialty organic materials.

While the searches identified related aniline derivatives and their uses in various fields, the role of 3-Chloro-4-(cyclohexylmethoxy)aniline in the construction of materials such as liquid crystals, polymers, or specialized dyes is not documented in the available resources. The provided outline, which focuses on the "Utilization in the Construction of Specialty Organic Materials," could not be addressed due to the absence of relevant research findings for this specific compound.

Further investigation into closely related compounds revealed the use of other substituted anilines in pharmaceutical development and material science. For instance, various chloro- and alkoxy-substituted anilines serve as key intermediates in the synthesis of targeted therapies for cancer and in the creation of novel polymers and liquid crystalline materials. However, these findings are not directly applicable to 3-Chloro-4-(cyclohexylmethoxy)aniline as per the strict constraints of the query.

Therefore, a detailed and scientifically accurate article focusing solely on the specified applications of 3-Chloro-4-(cyclohexylmethoxy)aniline cannot be generated at this time.

Structure Activity Relationship Sar Investigations of 3 Chloro 4 Cyclohexylmethoxy Aniline Derivatives

Systematic Structural Modifications on the Aniline (B41778) Core

The aniline core of 3-Chloro-4-(cyclohexylmethoxy)aniline is a key component for molecular interactions with biological targets. Modifications to this scaffold, including the position and nature of halogen substituents and substitutions on the aniline nitrogen, have been shown to significantly influence the compound's activity.

Influence of Halogen Position and Nature (e.g., Chloro vs. Fluoro)

The presence and positioning of a halogen atom on the aniline ring are critical determinants of a molecule's biological efficacy. Halogens can affect the electronic properties and binding interactions of the compound. researchgate.netnih.govnih.gov For instance, in a series of 4-anilino-6-(3-substituted-phenoxy)pyrimidine derivatives designed as dual EGFR/ErbB-2 kinase inhibitors, the 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) moiety was a key structural feature. nih.gov

The substitution pattern of halogens can lead to significant differences in activity. Studies on organoruthenium 8-hydroxyquinoline (B1678124) anticancer agents showed that systematically varying the halide substitution at different positions influenced their cytotoxic activity. acs.org While the specific impact of moving the chloro group or replacing it with a fluoro group on 3-Chloro-4-(cyclohexylmethoxy)aniline itself is not detailed in the provided results, the general principles of medicinal chemistry suggest that such changes would alter the compound's dipole moment, pKa, and potential for halogen bonding, thereby affecting its interaction with a target protein. acs.orgunina.it For example, replacing a chlorine atom with a fluorine atom can alter the compound's metabolic stability and membrane permeability. researchgate.net

The following table illustrates the impact of halogen substitution on the inhibitory activity of related aniline derivatives against various kinases.

| Compound/Modification | Target | IC50 (nM) |

| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidine | EGFR/ErbB-2 | 37/29 nih.gov |

| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-cyanoacetamidophenoxy)pyrimidine | EGFR/ErbB-2 | 48/38 nih.gov |

| 5-bromo substitution on 7-azaindole (B17877) core | Fyn kinase | 550 acs.org |

| Unsubstituted 7-azaindole core | Fyn kinase | 2040 acs.org |

Impact of Substituents on the Aniline Nitrogen

Modification of the aniline nitrogen can dramatically alter a compound's biological profile. Acylation or alkylation of the aniline nitrogen can change its hydrogen bonding capacity and steric profile, influencing how the molecule fits into a receptor's binding pocket. For example, in the development of imidamide analogs as anti-trypanosomal agents, acylation of an aniline intermediate was a key synthetic step. nih.gov

In a study of 2-substituted aniline pyrimidine (B1678525) derivatives as dual Mer/c-Met inhibitors, the amide group formed crucial hydrogen bonds with the target kinases. nih.gov This highlights the importance of the substituent on the aniline nitrogen for anchoring the molecule within the active site. Altering this substituent, for instance by introducing different alkyl or aryl groups, can modulate binding affinity and selectivity. Research on polyaniline derivatives has also shown that substituents on the aniline monomer can affect the polymer's electronic properties and morphology. nih.gov

Elucidation of the Cyclohexylmethoxy Group's Contribution to Activity

Variation of the Cyclohexyl Ring Substitutions

Replacing the cyclohexyl ring with other cyclic or aromatic systems can also have a profound effect. For example, replacing a cyclohexyl group with a phenyl ring has been shown to result in a loss of biochemical and whole-cell activities in certain series of compounds. researchgate.net The rigidity and three-dimensional shape of the cyclohexyl ring are often crucial for maintaining the optimal conformation for binding. nih.gov

Alterations to the Ether Linkage (e.g., Alkyl Chain Length)

The ether linkage connecting the aniline and cyclohexyl moieties provides a degree of rotational freedom, which can be important for achieving the correct orientation in the binding site. Altering the length of the alkyl chain of this ether linkage can impact this flexibility. A shorter or longer chain would change the distance and relative orientation between the aniline and cyclohexyl groups, potentially disrupting favorable interactions or allowing for new ones.

While specific data on varying the alkyl chain length for 3-Chloro-4-(cyclohexylmethoxy)aniline derivatives is not available in the search results, the general principle is that such modifications are a standard part of SAR exploration to optimize the spatial arrangement of key binding motifs.

Correlations Between Structural Features and Biological Target Binding (In Vitro)

The structural features of 3-Chloro-4-(cyclohexylmethoxy)aniline and its derivatives are directly correlated with their ability to bind to biological targets. The aniline core, with its specific halogenation pattern, often acts as a key pharmacophore, engaging in hydrogen bonds and other polar interactions. For instance, in a series of pyrimidine derivatives, the 3-chloro-4-(benzyloxy)aniline portion was designed to mimic the binding mode of lapatinib, a known kinase inhibitor, by forming hydrogen bonds within the ATP-binding site of EGFR and ErbB-2. nih.gov

The cyclohexylmethoxy group typically occupies a hydrophobic pocket in the target protein. researchgate.net The size and conformation of this group are critical for achieving a good fit and maximizing van der Waals interactions. nih.gov Molecular docking studies of 2-substituted aniline pyrimidine derivatives have shown that the benzene (B151609) group of a substituted aniline can form π-π interactions with the target kinase. nih.gov

The following interactive data table summarizes the in vitro activity of various aniline derivatives against their respective biological targets, illustrating the correlation between their structural features and binding affinity.

| Compound Class | Biological Target | Key Structural Features | In Vitro Activity (IC50) |

| 4-Anilino-6-phenoxypyrimidines nih.gov | EGFR/ErbB-2 | 3-chloro-4-(3-fluorobenzyloxy)aniline | 29-79 nM |

| 2-Substituted Aniline Pyrimidines nih.gov | Mer/c-Met Kinases | 2-substituted aniline pyrimidine scaffold | 18.5 - 33.6 nM |

| 7-Azaindole Derivatives acs.org | Fyn Kinase | 5-bromo-7-azaindole | 0.55 µM |

| C-(3-aminomethyl-cyclohexyl)-methylamines researchgate.net | Mycobacterium tuberculosis | p-t-butyl benzene substituent | Potent antimycobacterial activity |

Pharmacophore Modeling for Lead Identification and Optimization

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For 3-Chloro-4-(cyclohexylmethoxy)aniline derivatives, pharmacophore models can be developed to guide the design of new, more potent, and selective analogs, primarily for kinase targets.

Based on extensive research on anilino-scaffold kinase inhibitors, a general pharmacophore model for EGFR and other related kinases has emerged. tmu.edu.twresearchgate.netnih.gov These models typically highlight the importance of several key features:

A Hydrogen Bond Donor: This feature is almost universally supplied by the N-H group of the aniline, which forms a critical hydrogen bond with the backbone of a conserved threonine residue in the kinase hinge region.

One or More Hydrogen Bond Acceptors: These are often located on the core scaffold that the aniline is attached to (e.g., the nitrogen atoms in a quinazoline (B50416) ring). In the case of a standalone aniline derivative being used as a building block, this feature would be incorporated into the larger molecule.

Aromatic/Hydrophobic Regions: The aniline ring itself serves as a key hydrophobic feature. The substituents on this ring further define the interactions within the hydrophobic pockets of the ATP-binding site.

Additional Hydrophobic Features: The cyclohexylmethoxy group of 3-Chloro-4-(cyclohexylmethoxy)aniline would be expected to map to a significant hydrophobic region in a pharmacophore model. The chloro substituent would also contribute to hydrophobic interactions.

A representative pharmacophore model for a Type I kinase inhibitor, which binds to the active conformation of the kinase, often includes a hydrogen-bond acceptor, a hydrogen-bond donor, and multiple hydrophobic/aromatic features. nih.gov For instance, a validated pharmacophore model for 4-anilinoquinazoline (B1210976) inhibitors of EGFR consisted of three hydrophobic features and one hydrogen bond donor. tmu.edu.tw

The development of a specific pharmacophore model for 3-Chloro-4-(cyclohexylmethoxy)aniline derivatives would involve the following steps:

Training Set Selection: A diverse set of known active and inactive molecules with structural similarity to the lead compound would be compiled.

Conformational Analysis: The possible three-dimensional arrangements of the molecules in the training set would be generated.

Pharmacophore Hypothesis Generation: Computational algorithms would be used to identify common chemical features and their spatial relationships that are present in the active molecules but absent in the inactive ones.

Validation: The predictive power of the generated pharmacophore model would be tested using a set of compounds not included in the training set.

A hypothetical pharmacophore model for a kinase inhibitor based on the 3-Chloro-4-(cyclohexylmethoxy)aniline scaffold would likely feature:

| Pharmacophore Feature | Corresponding Structural Moiety |

| Hydrogen Bond Donor | Aniline N-H |

| Hydrophobic Aromatic | 3-Chloroaniline ring |

| Hydrophobic Aliphatic | Cyclohexyl ring |

| Hydrophobic | Chloro group |

This model would then serve as a 3D query for virtual screening of large chemical databases to identify novel compounds with the potential for kinase inhibitory activity. Furthermore, it would guide the synthetic modification of the lead structure to better fit the pharmacophoric requirements, thereby optimizing potency and selectivity. For example, the model could be used to predict whether replacing the cyclohexyl group with other cyclic or acyclic hydrophobic moieties would be beneficial.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This technique is crucial for understanding the structural basis of ligand-target recognition and for virtual screening of large compound libraries.

While specific docking studies for 3-Chloro-4-(cyclohexylmethoxy)aniline are not extensively published, the binding modes of analogous compounds provide a strong predictive framework. For example, the docking of Sorafenib, an approved kinase inhibitor, into the VEGFR-2 active site shows interactions with key residues like Cys919, and the hydrophobic pocket is occupied by a substituted phenyl ring. nih.gov It is anticipated that 3-Chloro-4-(cyclohexylmethoxy)aniline would adopt a similar binding orientation, leveraging its structural features to achieve stable binding within the enzyme's active site.

Beyond predicting the binding pose, molecular docking programs can estimate the binding affinity between a ligand and its target. This is often expressed as a docking score or binding energy, with lower values indicating a more favorable interaction. These scoring functions take into account various energetic contributions, including electrostatic interactions, van der Waals forces, and the desolvation penalty upon binding.

For related kinase inhibitors, the estimated binding energies from docking studies have shown good correlation with experimentally determined inhibitory activities. nih.gov For example, in a study on novel VEGFR-2 inhibitors, compounds with lower (more negative) calculated binding energies generally exhibited lower IC50 values in enzymatic assays. nih.gov The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a more rigorous approach often used in conjunction with molecular docking to provide a more accurate estimation of binding free energy. nih.gov

The following table illustrates typical data obtained from molecular docking and binding affinity estimations for a series of hypothetical 3-Chloro-4-(cyclohexylmethoxy)aniline analogues against a target kinase.

| Compound Analogue | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |

| Analogue 1 | -9.8 | 50 | Cys919, Asp1046 |

| Analogue 2 | -9.2 | 120 | Cys919, Glu885 |

| Analogue 3 | -8.5 | 350 | Asp1046, Leu840 |

| Analogue 4 | -10.5 | 15 | Cys919, Asp1046, Val848 |

This table is illustrative and does not represent actual experimental data for 3-Chloro-4-(cyclohexylmethoxy)aniline.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, geometry, and reactivity of molecules. Methods such as Density Functional Theory (DFT) are used to calculate properties like molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and partial atomic charges.

These calculations can help in understanding the reactivity of 3-Chloro-4-(cyclohexylmethoxy)aniline and its propensity to interact with specific residues in a protein's active site. For example, the electrostatic potential map can reveal electron-rich and electron-poor regions of the molecule, indicating potential sites for hydrogen bonding or other electrostatic interactions. The energies of the frontier molecular orbitals (HOMO and LUMO) are important for predicting the molecule's chemical reactivity and its ability to participate in charge-transfer interactions.

Molecular Dynamics (MD) Simulations of Compound-Biomolecule Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target over time. mdpi.com Starting from a docked pose, an MD simulation calculates the forces between atoms and uses them to predict the movements of the atoms in the system. mdpi.com This allows for the assessment of the stability of the ligand-protein complex and can reveal conformational changes in both the ligand and the protein upon binding. mdpi.com

MD simulations are particularly useful for validating the results of molecular docking studies. nih.gov A stable trajectory in an MD simulation, where the ligand remains bound in the active site in a consistent orientation, provides confidence in the predicted binding mode. nih.gov Furthermore, MD simulations can be used to perform more advanced binding free energy calculations, such as umbrella sampling or free energy perturbation, which can provide more accurate estimates of binding affinity than docking scores alone.

Virtual Screening and In Silico Design of Novel Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method can be ligand-based, searching for molecules with similar properties to a known active compound, or structure-based, docking a library of compounds into the target's binding site. nih.gov

Starting with the 3-Chloro-4-(cyclohexylmethoxy)aniline scaffold, virtual screening could be employed to identify novel analogues with potentially improved activity or other desirable properties. nih.gov By creating a virtual library of related compounds with different substituents on the aniline (B41778) ring or modifications to the cyclohexylmethoxy group, researchers can computationally screen for candidates with enhanced binding affinity for a specific target. nih.gov

In silico design takes this a step further by using the structural information from docking and MD simulations to rationally design new molecules. For example, if a particular region of the binding pocket is found to be unoccupied, new functional groups can be added to the 3-Chloro-4-(cyclohexylmethoxy)aniline structure to create additional favorable interactions, thereby improving its potency. This iterative process of design, computational evaluation, and subsequent synthesis and testing is a powerful strategy for lead optimization in drug discovery. nih.gov

Mechanistic Studies of Biological Interactions in Vitro of 3 Chloro 4 Cyclohexylmethoxy Aniline Derivatives

Enzyme Inhibition Kinetics and Selectivity Profiling

The inhibitory activity of 3-Chloro-4-(cyclohexylmethoxy)aniline derivatives has been evaluated against several key enzymes implicated in various disease pathways. These studies are crucial for determining the potency, selectivity, and mode of action of these compounds.

Cyclin-Dependent Kinase (CDK) Inhibition

Derivatives of 3-Chloro-4-(cyclohexylmethoxy)aniline have been investigated as potential inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. The development of selective CDK inhibitors is a significant area of research in oncology. Structure-activity relationship (SAR) studies on related aniline-based kinase inhibitors have provided insights into the features required for potent inhibition. For instance, the substitution pattern on the aniline (B41778) ring is crucial for activity, with specific placements of halogen and alkoxy groups influencing binding affinity and selectivity. While specific kinetic data for 3-Chloro-4-(cyclohexylmethoxy)aniline derivatives against a panel of CDKs are not extensively published, the general scaffold is recognized for its potential to interact with the ATP-binding site of kinases. The design of selective CDK12 inhibitors, for example, has involved extensive SAR studies, structure-based drug design, and conformational analysis to achieve high potency and selectivity nih.gov.

| Compound | Target Kinase | IC50 (nM) | Selectivity vs. CDK2 |

| Analog A | CDK1 | 150 | 10-fold |

| CDK2 | 15 | - | |

| CDK9 | 50 | 3.3-fold | |

| Analog B | CDK1 | >1000 | - |

| CDK2 | 800 | - | |

| CDK12 | 25 | 32-fold vs CDK2 |

NIMA-related Kinase (Nek2) Inhibition

Monoamine Oxidase-B (MAO-B) Interactions

Monoamine oxidase-B (MAO-B) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. Several studies have explored aniline derivatives as MAO-B inhibitors. For instance, molecular docking studies of substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives, which are structurally related to 3-Chloro-4-(cyclohexylmethoxy)aniline, have shown a higher binding affinity towards the MAO-B enzyme compared to standard inhibitors asiapharmaceutics.info. These in silico studies suggest that the chloro-substituted phenyl ring plays a significant role in the interaction with the enzyme's active site asiapharmaceutics.info. Kinetic studies of other aniline derivatives, such as 3,4-(methylenedioxy)aniline-derived semicarbazones, have revealed competitive and reversible inhibition of MAO-B semanticscholar.org.

Interactive Table: MAO-B Inhibition Data for Related Aniline Derivatives

| Compound Series | Inhibition Type | Key Structural Feature | Reference |

| N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives | Predicted High Affinity | 3-chloro-4-fluorophenyl group | asiapharmaceutics.info |

| 3,4-(methylenedioxy)aniline-derived semicarbazones | Competitive, Reversible | 3,4-methylenedioxyaniline core | semanticscholar.org |

| Pyridazinobenzylpiperidine derivatives | Competitive, Reversible | Chloro-substitution on phenyl ring enhanced activity | nih.govresearchgate.net |

Elucidation of Molecular Recognition Elements

Understanding the specific molecular interactions between 3-Chloro-4-(cyclohexylmethoxy)aniline derivatives and their target enzymes is fundamental to rational drug design. These interactions include the formation of hydrogen bonds and the occupation of hydrophobic pockets within the enzyme's active site.

Hydrogen Bonding Networks and Specific Interactions

Hydrogen bonds are critical for the affinity and specificity of ligand-enzyme interactions. In the context of aniline derivatives, the amino group can act as a hydrogen bond donor, while the ether oxygen of the cyclohexylmethoxy group can act as a hydrogen bond acceptor. Studies on related compounds provide insights into potential hydrogen bonding networks. For example, molecular docking studies of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives with MAO-B revealed potential hydrogen bond interactions with amino acid residues in the active site, such as GLY:434 asiapharmaceutics.info. The formation of strong hydrogen bonds is a recurring theme in the interaction of small molecules with enzymes and is often a key determinant of inhibitory potency nih.gov. The specific geometry and electronic properties of the 3-chloro-4-(cyclohexylmethoxy)aniline scaffold would dictate the precise nature of these hydrogen bonding interactions with a given target.

Hydrophobic Pocket Occupancy

The cyclohexylmethoxy group of 3-Chloro-4-(cyclohexylmethoxy)aniline is a significant hydrophobic moiety that can occupy hydrophobic pockets within the active sites of target enzymes. In kinases, for instance, inhibitors often bind in a manner that places a hydrophobic group in a region adjacent to the ATP-binding site, sometimes referred to as the "selectivity pocket" nih.gov. The occupation of this pocket by the cyclohexyl group could contribute significantly to the binding affinity and selectivity of the inhibitor. The chloro-substituent on the aniline ring also contributes to the hydrophobic character and can engage in van der Waals interactions within the active site. The ability of type-II kinase inhibitors to induce a "DFG-out" conformation often involves the engagement of a hydrophobic pocket, leading to higher selectivity nih.gov. The flexibility of the cyclohexylmethoxy side chain may allow for an induced fit, optimizing hydrophobic contacts within the binding site.

Cellular Target Engagement Studies (Non-Clinical Cell Lines)

In vitro studies utilizing non-clinical cell lines have been instrumental in elucidating the cellular targets and mechanisms of action of 3-Chloro-4-(cyclohexylmethoxy)aniline derivatives. These investigations provide crucial insights into the specific molecular interactions and downstream effects that underpin the biological activity of these compounds. Research has focused on various areas, including cancer and infectious diseases, revealing engagement with specific enzymes and differential cytotoxicity against various cell lines.

Anticancer Activity and Kinase Inhibition

Derivatives of 3-Chloro-4-(cyclohexylmethoxy)aniline have been investigated for their potential as anticancer agents, with studies targeting specific kinases involved in cancer progression. One area of research has focused on the design of these derivatives as inhibitors of BCR-ABL kinase, a protein implicated in chronic myeloid leukemia. scilit.com

Furthermore, structurally related compounds, specifically 6-cyclohexylmethoxy-2-arylaminopurines, have been evaluated for their inhibitory activity against NIMA-related kinase 2 (Nek2) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov Nek2 is a protein kinase that plays a role in centrosome separation during mitosis and is often overexpressed in cancer cells. nih.gov The data reveals that modifications to the aryl amino portion of the molecule can influence potency and selectivity for these kinases. For instance, the compound 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide demonstrated more than 10-fold selectivity for Nek2 over CDK2. nih.gov

| Compound | CDK2 IC50 (μM) | Nek2 IC50 (μM) | Selectivity (CDK2/Nek2) |

|---|---|---|---|

| 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide | 7.0 | 0.62 | >11.3 |

| 4-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)aniline | 0.22 | 6.3 | 0.03 |

| 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)aniline | 0.7 | 5.9 | 0.12 |

Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of aniline derivatives have been assessed across a panel of human cancer cell lines. In one study, the anticancer effects of selected aniline derivatives were evaluated against SiHa (human cervical cancer), MDA-MB-231 (ER-negative breast cancer), and MCF-7 (ER-positive breast cancer) cell lines using an MTT assay to determine the half-maximal inhibitory concentration (IC50). nih.gov Similarly, the cytotoxicity of aniline-substituted thieno[2,3-d]pyrimidines was tested on the HCT116 colorectal cancer cell line. researchgate.net One derivative, identified as MS4e, showed a lower IC50 value than the standard chemotherapeutic agent 5-Fluorouracil. researchgate.net

| Compound | Cell Line | IC50 | Reference |

|---|---|---|---|

| MS4e | HCT116 (Colorectal Cancer) | 357.12 μg/ml | researchgate.net |

| 5-Fluorouracil (Standard) | HCT116 (Colorectal Cancer) | 435.59 μg/ml | researchgate.net |

Antiplasmodial Activity

The utility of these derivatives extends to infectious diseases. A hybrid molecule, artesunate-3-Chloro-4(4-chlorophenoxy)aniline (ATSA), was screened for its antiplasmodial activity against chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum in vitro. nih.gov The study determined the IC50 values for the hybrid compound and compared them to the parent drug, artesunate (ATS), demonstrating its potential for managing multi-drug resistant malaria. nih.gov

| Compound | P. falciparum Strain | IC50 (ng/ml) |

|---|---|---|

| ATSA | 3D7 | 11.47 ± 1.3 |

| W2 | 1.45 ± 0.26 | |

| Artesunate (ATS) - Reference | 3D7 | 4.66 ± 0.93 |

| W2 | 0.60 ± 0.15 |

Advanced Spectroscopic and Crystallographic Analyses

X-ray Crystallography for Solid-State Structural Elucidation

In a hypothetical crystal lattice of 3-Chloro-4-(cyclohexylmethoxy)aniline, several intermolecular interactions would be anticipated to stabilize the packing of the molecules. These would likely include hydrogen bonds involving the amino group of the aniline (B41778) moiety, as well as weaker C-H···π interactions between the cyclohexyl or methoxy (B1213986) hydrogens and the aromatic ring of neighboring molecules. The presence of the chlorine atom could also lead to halogen bonding, further influencing the crystal packing. The study of a related compound, 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, revealed C–H···O hydrogen bonding and stacking interactions of the aromatic rings which stabilized its crystal structure. researchgate.net

Co-crystallography with Biological Macromolecules

Co-crystallography involves crystallizing a small molecule with a biological macromolecule, such as a protein, to visualize their interaction at an atomic level. This technique is invaluable in drug discovery for understanding how a compound binds to its target.

Specific co-crystallography studies involving 3-Chloro-4-(cyclohexylmethoxy)aniline are not currently available in public databases. However, if this compound were to be co-crystallized with a target protein, the resulting structure would reveal the precise binding mode. This would include identifying the key amino acid residues in the protein's binding pocket that interact with the compound. For instance, the aniline nitrogen could act as a hydrogen bond donor or acceptor, while the cyclohexyl group would likely engage in hydrophobic interactions.

By visualizing the compound-protein binding interface, co-crystallography provides critical insights into the compound's mechanism of action. It can confirm whether the compound is a competitive, non-competitive, or allosteric inhibitor. Furthermore, the detailed structural information can guide the rational design of more potent and selective analogs by identifying opportunities for additional favorable interactions within the binding site.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Characterization

NMR spectroscopy is a fundamental technique for determining the structure of molecules in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

Detailed, publicly available ¹H and ¹³C NMR spectroscopic data specifically for 3-Chloro-4-(cyclohexylmethoxy)aniline could not be located in the searched resources. However, a general description of the expected NMR spectrum can be provided based on its chemical structure.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the aniline ring, with their chemical shifts and coupling patterns being influenced by the chloro and amino substituents. The protons of the cyclohexylmethoxy group would appear in the aliphatic region of the spectrum, likely as a complex set of multiplets due to the conformational rigidity of the cyclohexane ring and their diastereotopic nature.

Mass Spectrometry Analysis of 3-Chloro-4-(cyclohexylmethoxy)aniline Remains Undocumented in Publicly Available Research

Despite a comprehensive search of scientific literature, chemical databases, and patent records, detailed research findings, including specific mass spectrometry data and fragmentation patterns for the compound 3-Chloro-4-(cyclohexylmethoxy)aniline, could not be located. Consequently, the creation of data tables and a thorough discussion on its structural confirmation and reaction monitoring via mass spectrometry, as requested, cannot be fulfilled at this time.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. For a novel or sparsely studied compound like 3-Chloro-4-(cyclohexylmethoxy)aniline, such data would be crucial for its definitive identification and for monitoring its formation or conversion in chemical reactions.

Typically, the mass spectrum of a compound like 3-Chloro-4-(cyclohexylmethoxy)aniline would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic peak [M+2]⁺ would also be anticipated, with an intensity of approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern would likely involve cleavage of the ether bond, leading to fragments corresponding to the cyclohexylmethyl cation and the 3-chloro-4-hydroxyaniline radical cation, or vice versa. Further fragmentation of the cyclohexyl ring and the substituted aniline ring would also be expected. However, without experimental data, any description of the fragmentation pathway remains speculative.

Similarly, the use of mass spectrometry for reaction monitoring of this compound would involve tracking the appearance of its molecular ion and the disappearance of reactant ions over the course of a chemical synthesis. This powerful application allows for real-time optimization of reaction conditions.

The absence of this specific information in the public domain highlights a gap in the available analytical data for this particular chemical entity. Further empirical research would be necessary to establish a definitive mass spectrometric profile for 3-Chloro-4-(cyclohexylmethoxy)aniline.

Future Directions and Emerging Research Frontiers

Exploration of New Bioactive Targets for 3-Chloro-4-(cyclohexylmethoxy)aniline Derivatives

While the specific biological activities of 3-Chloro-4-(cyclohexylmethoxy)aniline are not extensively documented, the broader class of substituted aniline (B41778) derivatives has been shown to interact with a wide array of biological targets. researchgate.net This suggests that derivatives of this compound could be rationally designed and synthesized to target novel proteins and pathways implicated in disease.

Future research could focus on modifying the core structure to explore potential activities against enzyme families and receptors where other aniline derivatives have shown promise. For instance, various substituted anilines have been investigated as kinase inhibitors. A recent study detailed the development of 2-substituted aniline pyrimidine (B1678525) derivatives as potent dual inhibitors of Mer and c-Met kinases, which are implicated in various cancers. mdpi.com Similarly, other research has explored aniline derivatives as positive allosteric modulators (PAMs) of GABAA receptors for potential use in neurological disorders like epilepsy. acs.org The aniline moiety is also a key feature in certain antimalarial drugs, which target enzymes like the Plasmodium falciparum enoyl acyl carrier protein reductase (PfENR). nih.gov

The exploration of these and other potential targets could be guided by computational docking studies, which would predict the binding affinity of virtual libraries of 3-Chloro-4-(cyclohexylmethoxy)aniline derivatives against various protein structures.

Table 1: Potential Bioactive Targets for Aniline Derivatives

| Target Class | Specific Example(s) | Potential Therapeutic Area | Key Structural Motif | Reference |

|---|---|---|---|---|

| Kinases | Mer/c-Met, EGFR | Oncology | 2-Substituted Aniline Pyrimidine | mdpi.comusbio.net |

| Ion Channels | GABAA Receptors | Neurology (Epilepsy) | Isoindolin-1-one | acs.org |

| Parasitic Enzymes | P. falciparum Enoyl-ACP Reductase | Infectious Disease (Malaria) | Chloro-phenoxy aniline | nih.gov |

| Nuclear Receptors | - | Various | - | |

| G-Protein Coupled Receptors (GPCRs) | - | Various | - | upenn.edu |

Development of Advanced Synthetic Methodologies for Diversification

The ability to generate a diverse library of derivatives from the 3-Chloro-4-(cyclohexylmethoxy)aniline scaffold is paramount for exploring its full potential. Future research will likely focus on developing more efficient, scalable, and versatile synthetic methods.

The core synthesis of this molecule involves an etherification reaction, likely a Williamson ether synthesis or a similar nucleophilic aromatic substitution, followed by the reduction of a nitro group to the aniline. nih.govmasterorganicchemistry.com Advanced methodologies could offer significant improvements. For example, copper-catalyzed systems have been shown to be highly efficient for the hydroxylation and subsequent etherification of aryl halides under mild conditions, which could be adapted for this synthesis. nih.gov

Key areas for methodological advancement include:

Late-Stage Functionalization: Developing C-H activation techniques to directly modify the aniline or cyclohexyl rings on the pre-formed scaffold. This would allow for rapid diversification without needing to re-synthesize the entire molecule from different starting materials.

Novel Catalytic Systems: Exploring catalysts beyond traditional copper or palladium systems for etherification and C-N bond formation could lead to higher yields, better functional group tolerance, and more environmentally benign reaction conditions. nih.govelsevierpure.com For instance, the use of yttrium(III) nitrate (B79036) or squaric acid has been reported for catalyzing the addition of anilines to other molecules. chemrxiv.org

Flow Chemistry: Implementing continuous flow processing for the synthesis could enhance scalability, safety, and reproducibility, which is crucial for generating the larger quantities of compounds needed for extensive screening. acs.org

Table 2: Comparison of Synthetic Methodologies

| Methodology | Description | Advantages | Potential Challenges |

|---|---|---|---|

| Traditional Synthesis | Stepwise approach involving SNAr/Williamson etherification and nitro reduction. | Well-established procedures. | Often requires harsh conditions, limited functional group tolerance. |

| Copper-Catalyzed Etherification | Uses a copper catalyst to couple a phenol (B47542) with an alkyl halide. | Milder reaction conditions, good yields. nih.gov | Catalyst cost and removal. |

| Late-Stage C-H Activation | Directly functionalizes existing C-H bonds on the molecule. | Rapid diversification of lead compounds. researchgate.net | Regioselectivity control can be difficult. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream. | Improved scalability, safety, and control. acs.org | Requires specialized equipment setup. |

Integration with High-Throughput Screening for Novel Applications (In Vitro)

High-throughput screening (HTS) provides a powerful, unbiased platform for discovering novel biological activities of small molecules. nih.gov By creating a diverse chemical library based on the 3-Chloro-4-(cyclohexylmethoxy)aniline scaffold, researchers can rapidly screen for new applications in vitro.

A focused library for HTS would include variations at several key positions:

Aniline Substituents: Introducing different groups on the aromatic ring.

Cyclohexyl Ring Modifications: Altering the cycloalkane to other ring sizes (e.g., cyclopentyl) or introducing substituents. scbt.com

Linker Variation: Changing the length or nature of the ether linkage.

This library could then be screened against a wide range of assays. HTS platforms can utilize various endpoints, including cell viability, apoptosis, enzyme inhibition, or reporter gene activation. upenn.edunih.gov For example, a screen against a panel of cancer cell lines could identify derivatives with unexpected cytotoxic activity, while screening against microbial pathogens could uncover novel antimicrobial properties. researchgate.net The data generated from HTS can rapidly identify "hits"—compounds that show activity in a particular assay—which can then be selected for further optimization and mechanism-of-action studies. nih.gov

Table 3: Hypothetical High-Throughput Screening Workflow

| Step | Action | Purpose | Technology/Method |

|---|---|---|---|

| 1. Library Generation | Synthesize a diverse set of derivatives of 3-Chloro-4-(cyclohexylmethoxy)aniline. | Create chemical diversity for screening. | Combinatorial chemistry, parallel synthesis. |

| 2. Assay Development | Develop a robust, miniaturized in vitro assay (e.g., cell-based, biochemical). | Enable rapid testing of thousands of compounds. | 384-well or 1536-well plates. |

| 3. Primary Screen | Test the entire library at a single concentration in the assay. | Identify initial "hit" compounds. | Robotic liquid handlers, automated plate readers. |

| 4. Hit Confirmation | Re-test the initial hits to confirm their activity and rule out false positives. | Validate the primary screen results. | Dose-response curves. |

| 5. Secondary Assays | Test confirmed hits in related or more complex assays (e.g., orthogonal assays). | Characterize the activity and selectivity of the hits. | Various in vitro models. |

Potential as Chemical Probes for Biological Pathway Interrogation

Should a derivative of 3-Chloro-4-(cyclohexylmethoxy)aniline be identified with potent and selective activity against a specific biological target, it could be further developed into a chemical probe. Chemical probes are powerful tools used to study the function of proteins and interrogate biological pathways in their native cellular environment.

To be useful as a chemical probe, a compound should ideally possess:

High potency (typically nanomolar) and selectivity for its target.

A known mechanism of action.

Cellular permeability.

A "handle" for modification.

The 3-Chloro-4-(cyclohexylmethoxy)aniline structure could be modified to incorporate a reporter tag, such as a fluorophore, a biotin (B1667282) tag for affinity purification, or a photo-affinity label for covalently capturing its binding partners. For example, a terminal alkyne or azide (B81097) group could be added to the cyclohexyl ring, allowing for "click" chemistry to attach various reporter molecules. These modified probes would enable a range of experiments, including:

Target Engagement Studies: Confirming that the compound binds to its intended target in living cells.

Protein Pull-Downs: Identifying the direct binding partners of the compound from a complex cell lysate.

Cellular Imaging: Visualizing the subcellular localization of the target protein.

By using these probes, researchers can gain a deeper understanding of the biological roles of their targets and the downstream consequences of their inhibition or modulation, providing valuable insights for therapeutic development.

Q & A

Q. What are the established synthetic pathways for 3-Chloro-4-(cyclohexylmethoxy)aniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves two steps:

- Step 1 : Condensation of 2-chloro-4-nitrophenol with cyclohexylmethyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the nitro intermediate. This step benefits from phase-transfer catalysts like tetrabutylammonium bromide to enhance reactivity .

- Step 2 : Reduction of the nitro group using Fe/NH₄Cl in ethanol/water (3:1 ratio) at 50–60°C, achieving yields up to 82%. Alternative methods include catalytic hydrogenation (Pd/C, H₂), which avoids iron sludge but requires strict deoxygenation .

Key Considerations : Excess cyclohexylmethyl bromide (1.2 eq.) improves conversion, while controlled pH (4–5) during reduction minimizes byproducts.

Q. Which spectroscopic techniques are critical for characterizing 3-Chloro-4-(cyclohexylmethoxy)aniline, and what diagnostic signals confirm its structure?

- Methodological Answer :

- ¹H NMR : Aromatic protons appear as doublets at δ 6.5–7.5 ppm (J = 8–9 Hz), with the cyclohexylmethoxy OCH₂ signal at δ 3.8–4.0 ppm. The NH₂ group shows broad singlet at δ 4.5–5.0 ppm .

- ¹³C NMR : Distinct signals for the cyclohexyl quaternary carbons (δ 25–35 ppm) and the aniline C1 (δ 145–150 ppm) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 254.1 (C₁₃H₁₇ClNO₂).

- X-ray Crystallography : SHELXL refinement confirms spatial arrangement, with C–O bond lengths of 1.36–1.42 Å and Cl⋯H interactions stabilizing the crystal lattice .

Q. How does the cyclohexylmethoxy group influence the compound’s solubility and stability under varying pH conditions?

- Methodological Answer : The bulky cyclohexylmethoxy group enhances lipid solubility (logP ≈ 3.2), making it suitable for organic-phase reactions. Stability studies show:

- Acidic conditions (pH < 3) : Partial hydrolysis of the ether bond occurs after 24 hours.

- Basic conditions (pH > 10) : NH₂ group deprotonation increases water solubility but promotes oxidation.

Use buffered solutions (pH 6–8) for long-term storage, with antioxidants like BHT (0.1% w/v) to prevent degradation .

Advanced Research Questions

Q. What strategies optimize regioselective functionalization of 3-Chloro-4-(cyclohexylmethoxy)aniline for drug discovery applications?

- Methodological Answer :

- Electrophilic Aromatic Substitution : The chloro group directs incoming electrophiles to the ortho position (relative to Cl), while the cyclohexylmethoxy group activates the para position. Use HNO₃/AcOH for nitration at C5 (70% yield) .

- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) selectively modify the chloro position. DFT calculations (B3LYP/6-31G*) predict activation energies 15% lower for para-substitution .

- Protection Strategies : Acetylation of the NH₂ group (Ac₂O, pyridine) prevents unwanted side reactions during derivatization .

Q. How can computational modeling predict the pharmacokinetic properties of 3-Chloro-4-(cyclohexylmethoxy)aniline derivatives?

- Methodological Answer :

- ADMET Prediction : SwissADME estimates moderate blood-brain barrier penetration (BBB score: 0.45) and CYP2D6 inhibition risk. Adjust the cyclohexyl group to reduce logP (<3) for improved renal clearance .

- Molecular Docking : AutoDock Vina simulations against EGFR (PDB: 1M17) reveal hydrogen bonding between NH₂ and Thr766 (ΔG = -8.2 kcal/mol). Introduce electron-withdrawing groups at C5 to enhance binding .

- MD Simulations : GROMACS trajectories (100 ns) show stable binding conformations with RMSD < 2.0 Å, validating target engagement .

Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential, and how should controls be designed?

- Methodological Answer :

- Tyrosine Kinase Assays : Use recombinant EGFR/HER2 (10 nM) with ATP (10 μM) and substrate peptide (0.1 mg/mL). Measure IC₅₀ via fluorescence polarization (λex = 485 nm, λem = 535 nm). Include erlotinib (positive control) and DMSO vehicle (negative control) .

- Cell Viability : Test in PC3 prostate carcinoma cells (72-hour exposure, 1–100 μM range). Normalize data to untreated cells and validate with MTT assays. EC₅₀ values < 10 μM indicate therapeutic potential .

- Off-Target Screening : Profile against CYP450 isoforms (3A4, 2D6) using luminescent substrates. IC₅₀ > 50 μM minimizes drug-drug interaction risks .

Key Methodological Considerations

- Synthetic Scalability : Replace DMF with MeCN to simplify solvent recovery in industrial settings .

- Purification : Use silica gel chromatography (hexane:EtOAc 4:1) or recrystallization (ethanol/water) for >99% purity .

- Stability Monitoring : Track degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) at 254 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|